4-(4-Ethylphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It is known that piperidine derivatives have been studied for their potential therapeutic properties, including anticancer potential .
Mode of Action
Piperidine derivatives have been shown to interact with various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Biochemical Pathways
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
Piperidine derivatives have been shown to have potential therapeutic effects against various types of cancers .
Biochemical Analysis
Biochemical Properties
4-(4-Ethylphenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with a piperidine nucleus, like this compound, can exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through the modulation of various signaling pathways and gene expression profiles within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with cytochrome P450 enzymes, for example, involves the activation of N-H bond and subsequent electron-proton transfer, which plays a crucial role in its metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but its stability can be influenced by factors such as temperature and humidity . Long-term studies have shown that exposure to light and moisture can lead to degradation, affecting its potency and purity. These temporal changes can impact its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antimicrobial properties. At higher doses, it can cause toxic or adverse effects, including potential liver toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes various biochemical transformations, including hydroxylation and ring contraction, which are essential for its biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with cytochrome P450 enzymes often occurs in the endoplasmic reticulum, where these enzymes are predominantly located.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-ethylphenol with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Ethylphenoxy)piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Phenoxypiperidine: Similar structure but without the ethyl group on the phenoxy ring.
4-(4-Methylphenoxy)piperidine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 4-(4-Ethylphenoxy)piperidine hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-(4-ethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSKLYIIINPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-66-1 | |
Record name | Piperidine, 4-(4-ethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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